8-Deschloro-8-bromo-N-methyl Desloratadine
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Overview
Description
8-Deschloro-8-bromo-N-methyl Desloratadine is a derivative of Desloratadine, a nonsedating-type histamine H1-receptor antagonist commonly used to treat allergies . The compound has the molecular formula C20H21BrN2 and a molecular weight of 369.3 . It is characterized by the presence of a bromine atom and a methyl group, which replace the chlorine atom in the parent compound Desloratadine .
Mechanism of Action
Target of Action
“8-Deschloro-8-bromo-N-methyl Desloratadine” is a derivative of Loratadine . Loratadine is a nonsedating-type histamine H1-receptor antagonist . Therefore, it’s reasonable to infer that the primary target of “this compound” is also the histamine H1-receptor. This receptor plays a crucial role in allergic reactions, causing symptoms such as inflammation and bronchoconstriction.
Preparation Methods
The synthesis of 8-Deschloro-8-bromo-N-methyl Desloratadine involves several steps, including the bromination of Desloratadine and subsequent methylation . The reaction conditions typically involve the use of bromine or a brominating agent and a methylating agent under controlled temperature and pressure . Industrial production methods may involve large-scale bromination and methylation processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
8-Deschloro-8-bromo-N-methyl Desloratadine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include brominating agents, methylating agents, and oxidizing or reducing agents.
Scientific Research Applications
8-Deschloro-8-bromo-N-methyl Desloratadine has several scientific research applications, including:
Comparison with Similar Compounds
8-Deschloro-8-bromo-N-methyl Desloratadine can be compared with other similar compounds, such as:
Desloratadine: The parent compound, which lacks the bromine and methyl groups.
Loratadine: Another histamine H1-receptor antagonist, which is a precursor to Desloratadine.
8-Bromo-Desloratadine: A similar compound with only the bromine substitution.
The uniqueness of this compound lies in its specific substitutions, which may confer different pharmacological properties and reactivity compared to its analogs .
Properties
IUPAC Name |
13-bromo-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSNJESAJZNSSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565001 |
Source
|
Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130642-57-8 |
Source
|
Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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